Broussonetinine B
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Broussonetinine B can be synthesized through biosynthetic pathways similar to those of sphingosine and phytosphingosine . The synthesis involves feeding experiments using [1-13C]glucose and 13C-NMR spectroscopic studies .
Industrial Production Methods: Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on its isolation from natural sources, particularly from Broussonetia kazinoki .
Chemical Reactions Analysis
Types of Reactions: Broussonetinine B undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: The compound reacts with common reagents such as ninhydrin, which is used to detect the presence of amino acids and proteins . The reaction conditions often involve preparative high-performance liquid chromatography (HPLC) for isolation and purification .
Major Products Formed: The major products formed from these reactions include various glycosidase inhibitors, which are crucial for its biological activity .
Scientific Research Applications
Broussonetinine B has a wide range of scientific research applications:
Mechanism of Action
Broussonetinine B exerts its effects by inhibiting glycosidases, enzymes responsible for breaking down glycosidic bonds in carbohydrates . This inhibition occurs through the binding of this compound to the active site of the enzyme, preventing substrate access and subsequent catalysis . The molecular targets include various glycosidases, and the pathways involved are related to carbohydrate metabolism .
Comparison with Similar Compounds
- Broussonetine A
- Broussonetine E
- Broussonetine F
- Broussonetinine A
Comparison: Broussonetinine B is unique due to its specific glycosidase-inhibitory properties, which are more potent compared to other similar compounds . While Broussonetine A, E, and F also exhibit glycosidase inhibition, this compound has shown stronger activity in various studies .
Properties
CAS No. |
190317-93-2 |
---|---|
Molecular Formula |
C18H35NO5 |
Molecular Weight |
345.5 g/mol |
IUPAC Name |
13-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidin-2-yl]-1-hydroxytridecan-5-one |
InChI |
InChI=1S/C18H35NO5/c20-12-8-7-10-14(22)9-5-3-1-2-4-6-11-15-17(23)18(24)16(13-21)19-15/h15-21,23-24H,1-13H2/t15-,16-,17-,18+/m1/s1 |
InChI Key |
HLJOKJJUFIWVNY-TVFCKZIOSA-N |
Isomeric SMILES |
C(CCCCC(=O)CCCCO)CCC[C@@H]1[C@H]([C@H]([C@H](N1)CO)O)O |
Canonical SMILES |
C(CCCCC(=O)CCCCO)CCCC1C(C(C(N1)CO)O)O |
Origin of Product |
United States |
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